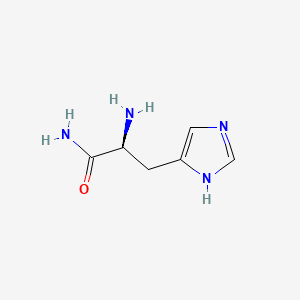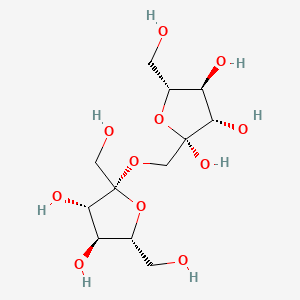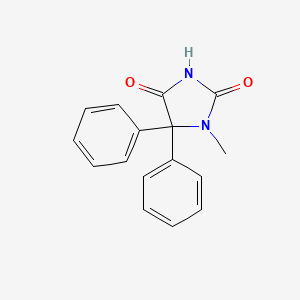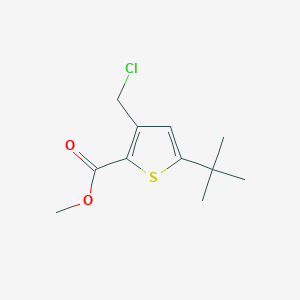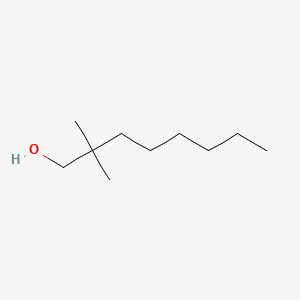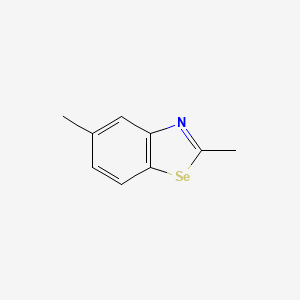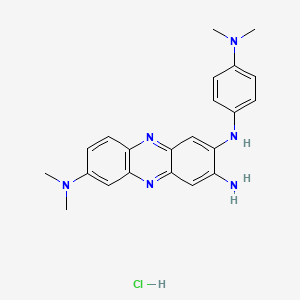
Neutral Violet
Overview
Description
Neutral Violet, also known as Crystal Violet, is a common, beautiful purple dye . It belongs to a class of intensely colored organic compounds called triphenylmethane dyes . The structure and color of Crystal Violet depend on pH, making it a valuable acid-base indicator as well as an excellent dye .
Synthesis Analysis
Crystal Violet is used to dye paper and is a component of blue and black inks for inkjet printers and ballpoint pens . It is also added to consumer products like fertilizers, detergents, and leather to turn these items a blue or purple color . Crystal Violet is also used as a biological stain . The process of Gram staining to classify bacteria exposes bacteria to Crystal Violet .Molecular Structure Analysis
The major structural form of Crystal Violet is the monovalent (+1 charge) cation abbreviated, CV+ . CV+ is the predominant form of Crystal Violet in the solid state and in aqueous solution across a broad range of pH values from pH 1 to 13 . The positive charge shown on the central carbon atom is delocalized via resonance to the three nitrogen atoms .Chemical Reactions Analysis
In strongly basic solutions, the bright color of the dye slowly fades and the solution becomes colorless . The kinetics of this “fading” reaction can be analyzed by measuring the color intensity or “absorbance” of the solution versus time to determine the rate law .Physical And Chemical Properties Analysis
Crystal Violet absorbs electromagnetic radiation (light) in the ultraviolet and visible light range with an optimal absorbance around 590nm . The auxochrome group consists of the central carbon connecting the three aromatic carbon rings . This central carbon atom can be ionized which helps this molecule dissolve in water .Scientific Research Applications
Dopamine Detection and Tyrosinase Activity Monitoring : Qingling Xu and Juyoung Yoon (2011) utilized an ensemble of pyrocatechol violet and Sn(4+) for selective and sensitive detection of dopamine in neutral aqueous solutions. This method also enabled monitoring of tyrosinase activity (Xu & Yoon, 2011).
Removal of Neutral Violet Dye from Aqueous Solution : Research by C. Srinivas et al. (2010) focused on the bleaching of neutral violet dye using guava leaf powder as an adsorbent under visible light. This study examined various parameters like adsorbent dosage and pH levels (Srinivas, Nagamani, Gangadhar, & Sekhar, 2010).
Resonance Rayleigh Scattering Method for Hyaluronic Acid Determination : H. Luo, N. Li, and Shao-pu Liu (2006) developed a method for determining trace amounts of hyaluronic acid based on the resonance Rayleigh scattering (RRS) method. They found that ethyl violet can react with hyaluronic acid to form a complex, enhancing RRS (Luo, Li, & Liu, 2006).
Laser-Induced Breakdown Spectroscopy of Pharmaceuticals : A study by P. Tiwari et al. (2019) involved laser-induced breakdown spectroscopy (LIBS) of pharmaceutical drugs, observing molecular signatures of CN violet and C2 Swan band systems (Tiwari, Rai, Kumar, Parigger, & Rai, 2019).
Fluorescent and Colorimetric Chemosensors for Cu (II) : Ming Dong and colleagues (2010) reported on rhodamine-B derivatives as fluorescent and colorimetric chemosensors for Cu 2+ in neutral media. These chemosensors displayed selective “off-on” changes in spectra toward Cu 2+ ions (Dong, Ma, Zhang, Dong, Wang, & Peng, 2010).
Mechanism of Action
Gentian Violet, a similar compound, dissociates into positive (GV+) and negative ions (Cl-) that penetrate through the wall and membrane of both gram-positive and gram-negative bacterial cells . The GV+ interacts with negatively charged components of bacterial cells including the lipopolysaccharide (on the cell wall), the peptidoglycan and DNA .
Safety and Hazards
properties
IUPAC Name |
2-N-[4-(dimethylamino)phenyl]-7-N,7-N-dimethylphenazine-2,3,7-triamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6.ClH/c1-27(2)15-7-5-14(6-8-15)24-19-13-22-21(12-17(19)23)26-20-11-16(28(3)4)9-10-18(20)25-22;/h5-13,24H,23H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDDHXNRSWIAES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC3=NC4=C(C=C(C=C4)N(C)C)N=C3C=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189093 | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Neutral Violet | |
CAS RN |
3562-46-7 | |
| Record name | 2,3,7-Phenazinetriamine, N2-[4-(dimethylamino)phenyl]-N7,N7-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 50030 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. 50030 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



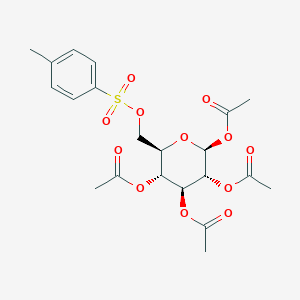
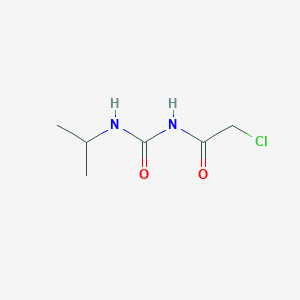
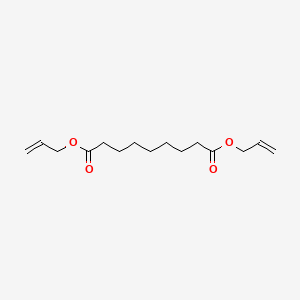

![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)
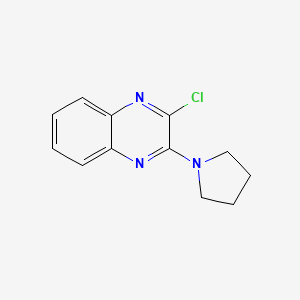
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
